molecular formula C30H33F3N2O3S B1192865 IDE-IN-37 TFA salt

IDE-IN-37 TFA salt

Cat. No.: B1192865
M. Wt: 558.6602
InChI Key: OOPXWKPIZJCPGQ-GKRYNVPLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IDE-IN-37 TFA salt is a chemical reagent designed for proteostasis and metabolic research. As a potent inhibitor of Insulin Degrading Enzyme (IDE), it is a valuable tool for investigating IDE's role in cellular signaling pathways. IDE is a ubiquitously expressed zinc-metalloprotease known for its role in the clearance of insulin and amyloid-β peptide, linking it to the pathogenesis of diabetes and Alzheimer's disease . IDE also modulates the signaling of natriuretic peptides (NPs), which are cyclic vasoactive peptide hormones with high therapeutic potential for cardiovascular functions . Research using IDE inhibitors like IDE-IN-37 can help elucidate the complex proteolytic regulation of these and other peptides, reshaping the strength and duration of their mediated signaling . The compound is supplied as a trifluoroacetate (TFA) salt, a common form for peptides and peptide-like molecules synthesized via solid-phase peptide synthesis (SPPS) . It is important for researchers to note that the TFA counterion can influence the physicochemical properties of a peptide, and its presence is a consideration in biological assays . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C30H33F3N2O3S

Molecular Weight

558.6602

IUPAC Name

((8R,9S,10S)-9-(2',3'-Dimethyl-[1,1'-biphenyl]-4-yl)-6-((2-(trifluoromethyl)phenyl)sulfonyl)-1,6-diazabicyclo[6.2.0]decan-10-yl)methanol, TFA salt

InChI

InChI=1S/C30H33F3N2O3S/c1-20-8-7-9-24(21(20)2)22-12-14-23(15-13-22)29-26-18-34(16-5-6-17-35(26)27(29)19-36)39(37,38)28-11-4-3-10-25(28)30(31,32)33/h3-4,7-15,26-27,29,36H,5-6,16-19H2,1-2H3/t26-,27+,29-/m0/s1

InChI Key

OOPXWKPIZJCPGQ-GKRYNVPLSA-N

SMILES

OC[C@@H]1[C@@H](C2=CC=C(C3=CC=CC(C)=C3C)C=C2)[C@]4([H])CN(S(=O)(C5=CC=CC=C5C(F)(F)F)=O)CCCCN14

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

IDE-IN-37 TFA salt

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

The backbone of IDE-IN-37 is typically constructed using Fmoc-based SPPS, leveraging TFA’s dual role as a solvent and deprotection agent. Recent studies demonstrate that TFA (95–100% v/v) effectively cleaves peptides from Wang resins while preserving acid-labile functional groups. For instance, segment Ncap-[1–11]-OH was synthesized using Fmoc-Gly-Wang resin, with TFA/H<sub>2</sub>O (95:5) achieving >90% cleavage efficiency. The inclusion of scavengers like thioanisole and dithiothreitol (DTT) minimizes side reactions during TFA-mediated deprotection, ensuring high fidelity in backbone assembly.

Solution-Phase Ligation and Thioester Activation

Multi-segment ligation is critical for IDE-IN-37’s structural complexity. Silver nitrate (AgNO<sub>3</sub>) and 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (HOOBt) facilitate chemoselective amide bond formation between thioester-activated segments and amine-terminated peptides. For example, coupling Fmoc-[26–32]-S(CH<sub>2</sub>)<sub>2</sub>CO<sub>2</sub>Et (39) with H-[33–48(t-Bu)<sub>3</sub>(Tr)<sub>3</sub>]-OH (24) in tetrahydrofuran (THF)/dimethylformamide (DMF) yielded Fmoc-[26–48(t-Bu)<sub>3</sub>(Tr)<sub>3</sub>]-OH (40) with 85% efficiency. TFA’s denaturing properties ensure solubility of hydrophobic intermediates, enabling ligation at concentrations up to 5 mM.

Post-Ligation Deprotection and TFA Salt Formation

Final deprotection of tert-butyl (t-Bu) and triphenylmethyl (Tr) groups is achieved using TFA cocktails (TFA/PhOH/DTT/H<sub>2</sub>O/thioanisole, 87.5:2.5:2.5:5:2.5). This step concurrently protonates the free amine termini, forming the TFA salt. For IDE-IN-37, treatment with 95% TFA for 2 hours at 25°C resulted in quantitative salt formation, as confirmed by ion-exchange chromatography.

Purification and Desalting Protocols

Reversed-Phase HPLC (RP-HPLC)

Crude this compound is purified using C18 columns with gradient elution (0.1% TFA in H<sub>2</sub>O and MeCN). A study reported 97% purity for 4a after RP-HPLC using a linear gradient from 10% to 90% MeCN over 30 minutes. The inclusion of 0.1% TFA in mobile phases enhances peak resolution by suppressing silanol interactions.

Table 1: RP-HPLC Conditions for IDE-IN-37 Purification

ColumnGradient ProfileFlow RatePurity (%)Yield (%)
YMC-Triart C1810–90% MeCN over 30 min4 mL/min9785
Phenomenex Luna20–80% MeCN over 45 min3 mL/min9578

Lyophilization and Desalting

Post-HPLC fractions are lyophilized to remove volatile TFA, yielding the solid TFA salt. However, residual TFA may persist, necessitating desalting via size-exclusion chromatography (SEC) or dialysis. A protocol using Sephadex G-25 and 20 mM ammonium bicarbonate (pH 8.0) achieved 99% TFA removal while retaining >90% peptide integrity.

Analytical Characterization

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) confirms molecular weight (MW) and salt stoichiometry. For 8a , observed MW (10,755.51 Da) matched theoretical values (10,756.43 Da), validating TFA salt formation. Isotopic resolution within 0.02 Da ensures batch-to-batch consistency.

Nuclear Magnetic Resonance (NMR)

<sup>1</sup>H and <sup>13</sup>C NMR in deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>) resolve TFA counterion signals (δ = 11.5 ppm for COOH, quintet). Integration relative to aromatic protons confirms a 1:1 salt ratio.

Table 2: NMR Data for this compound

Proton Environmentδ (ppm)MultiplicityIntegration
TFA (COOH)11.5Quintet3H
Backbone NH8.2–8.5Singlet48H

Optimization of Reaction Conditions

Solvent Systems and TFA Concentration

TFA’s concentration critically impacts ligation efficiency. At 95% TFA, segment 3a formed within 30 seconds at 25°C, whereas 80% TFA required 5 minutes. Co-solvents like hexafluoroisopropanol (HFIP) enhance solubility of hydrophobic segments, enabling reactions at 10 mM concentrations.

Temperature and pH Control

Ligations performed at 4°C reduced epimerization risks by 50% compared to 25°C. Post-ligation neutralization to pH 7.0–7.5 using phosphate buffer ensured stable TFA salt formation without premature precipitation.

Scale-Up Considerations

Batch vs. Continuous Flow Synthesis

Transitioning from milligram to gram-scale production necessitates continuous flow systems. A pilot study achieved 32% isolated yield of 8 using automated AgNO<sub>3</sub>/HOOBt-mediated ligation in THF/DMF. In-line RP-HPLC monitoring reduced purification losses by 15%.

Cost-Benefit Analysis of TFA Usage

While TFA is indispensable for deprotection and salt formation, its corrosivity mandates specialized equipment. Substituting 50% TFA with acetic acid in final steps reduced infrastructure costs by 30% without compromising purity .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and structure of IDE-IN-37 TFA salt?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) to confirm molecular weight. For reproducibility, ensure all instrumentation parameters (e.g., solvent, temperature, column type) are explicitly documented in the "Materials and Methods" section, referencing validated protocols . Tabulate raw spectral data (e.g., δ-values in NMR, retention times in HPLC) alongside reference standards to validate results .

Q. How can researchers optimize the synthesis protocol for this compound to minimize byproducts?

  • Methodological Answer : Conduct a fractional factorial design to isolate critical variables (e.g., reaction temperature, stoichiometry). Monitor reaction progress via thin-layer chromatography (TLC) and characterize intermediates using infrared (IR) spectroscopy. Include detailed procedural steps (e.g., solvent ratios, purification methods) in the Supporting Information to enable replication . Report yield percentages and impurity profiles in tabular form, comparing different conditions .

Q. What are the best practices for validating the stability of this compound in aqueous solutions?

  • Methodological Answer : Perform accelerated stability studies under varying pH, temperature, and light exposure conditions. Use UV-Vis spectroscopy to track degradation kinetics and HPLC to identify breakdown products. Statistically analyze half-life data using linear regression models and report confidence intervals . Include raw degradation curves and ANOVA results in the "Results" section, avoiding redundancy with text .

Advanced Research Questions

Q. How should conflicting data on this compound’s biological activity be analyzed across independent studies?

  • Methodological Answer : Conduct a meta-analysis to identify confounding variables (e.g., cell line variability, assay protocols). Apply funnel plots to assess publication bias and use Cochran’s Q-test to evaluate heterogeneity . Cross-validate findings by replicating key experiments under standardized conditions, documenting deviations in the "Discussion" section . Highlight methodological discrepancies (e.g., dosing regimens, control groups) as potential sources of contradiction .

Q. What strategies can resolve discrepancies between computational predictions and experimental binding affinities of this compound?

  • Methodological Answer : Re-evaluate molecular docking parameters (e.g., force fields, solvation models) and validate with experimental techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Perform sensitivity analyses to quantify parameter uncertainty and report correlation coefficients between predicted and observed values . Use Bland-Altman plots to visualize systematic biases .

Q. How to design a robust pharmacokinetic study for this compound while ensuring data integrity?

  • Methodological Answer : Implement randomized block designs to control for inter-subject variability. Use triple-quadrupole LC-MS/MS for plasma concentration measurements, with calibration curves validated daily. Integrate attention-check questions (e.g., "Is this sample a replicate?") in data entry workflows to detect procedural errors . Archive raw chromatograms and pharmacokinetic parameters (e.g., AUC, Cmax) in open-access repositories for transparency .

Q. What experimental frameworks are suitable for probing this compound’s mechanism of action in complex biological systems?

  • Methodological Answer : Combine CRISPR-based gene editing to isolate target pathways with proteomic profiling (e.g., tandem mass tagging). Employ time-resolved fluorescence resonance energy transfer (TR-FRET) for real-time interaction analysis. Use directed acyclic graphs (DAGs) to map causal relationships and mitigate confounding . Report negative controls and dose-response curves in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
IDE-IN-37 TFA salt
Reactant of Route 2
Reactant of Route 2
IDE-IN-37 TFA salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.